Isomagnolol
Overview
Description
Isomagnolol is a lignan compound with notable antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomagnolol can be synthesized through various chemical reactions. One method involves the use of boronic acid and butyllithium, followed by a Suzuki-Miyaura cross-coupling reaction . Another method includes the use of osmium tetroxide in a mixture of water and acetone .
Industrial Production Methods
The industrial production of this compound typically involves extraction from natural sources, such as the root of the tea plant. The extraction process includes separating, extracting, and purifying the compound to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Isomagnolol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include osmium tetroxide, boronic acid, and butyllithium . The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core lignan structure. These derivatives can have different biological activities and applications .
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It has shown antimicrobial activity, making it a potential candidate for developing new antibiotics.
Medicine: Isomagnolol has been studied for its potential anti-inflammatory and antitumor properties.
Industry: It is used in the formulation of various products due to its biological activities.
Mechanism of Action
The mechanism of action of isomagnolol involves its interaction with specific molecular targets and pathways. It has been shown to activate cannabinoid receptors and block related GPR55 receptors . This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Isomagnolol is similar to other lignan compounds such as magnolol and honokiol. it has unique properties that distinguish it from these compounds:
Conclusion
This compound is a versatile lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-prop-2-enyl-2-(4-prop-2-enylphenoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-5-14-7-10-16(11-8-14)20-18-13-15(6-4-2)9-12-17(18)19/h3-4,7-13,19H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDWYIWHWKVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236555 | |
Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87688-90-2 | |
Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087688902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(2-propenyl)-2-(4-(2-propenyl)phenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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